![molecular formula C22H10N6O2 B6121004 4-(6H-indolo[2,3-b]quinoxalin-6-yl)-5-nitrobenzene-1,2-dicarbonitrile](/img/structure/B6121004.png)
4-(6H-indolo[2,3-b]quinoxalin-6-yl)-5-nitrobenzene-1,2-dicarbonitrile
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Overview
Description
4-(6H-indolo[2,3-b]quinoxalin-6-yl)-5-nitrobenzene-1,2-dicarbonitrile is a complex organic compound that belongs to the class of indoloquinoxalines. These compounds are known for their diverse biological activities, including anticancer, antiviral, and antimicrobial properties . The structure of this compound includes an indoloquinoxaline core, which is a fused ring system combining indole and quinoxaline moieties, along with nitro and dicarbonitrile substituents on a benzene ring.
Preparation Methods
The synthesis of 4-(6H-indolo[2,3-b]quinoxalin-6-yl)-5-nitrobenzene-1,2-dicarbonitrile typically involves multi-step protocols. One common method starts with the condensation of isatin or its derivatives with o-phenylenediamine in the presence of glacial acetic acid or hydrochloric acid and ethanol or formic acid at reflux temperature . The resulting indoloquinoxaline intermediate is then further functionalized through nitration and cyanation reactions to introduce the nitro and dicarbonitrile groups . Industrial production methods may involve similar steps but are optimized for higher yields and scalability.
Chemical Reactions Analysis
4-(6H-indolo[2,3-b]quinoxalin-6-yl)-5-nitrobenzene-1,2-dicarbonitrile undergoes various chemical reactions, including:
Scientific Research Applications
4-(6H-indolo[2,3-b]quinoxalin-6-yl)-5-nitrobenzene-1,2-dicarbonitrile has several scientific research applications:
Mechanism of Action
The primary mechanism of action for 4-(6H-indolo[2,3-b]quinoxalin-6-yl)-5-nitrobenzene-1,2-dicarbonitrile involves DNA intercalation. The compound inserts itself between DNA base pairs, disrupting the DNA structure and inhibiting replication and transcription processes . This mechanism is crucial for its anticancer and antiviral activities. Additionally, the compound may interact with specific proteins and enzymes, further contributing to its biological effects .
Comparison with Similar Compounds
Similar compounds to 4-(6H-indolo[2,3-b]quinoxalin-6-yl)-5-nitrobenzene-1,2-dicarbonitrile include other indoloquinoxaline derivatives such as:
6H-indolo[2,3-b]quinoxaline: Lacks the nitro and dicarbonitrile substituents but shares the core structure.
2-(6H-indolo[2,3-b]quinoxalin-6-yl)-1-phenylethan-1-one: Contains a phenylethanone group instead of the nitro and dicarbonitrile groups.
6-((1H-1,2,3-triazol-4-yl)methyl)-6H-indolo[2,3-b]quinoxaline: Features a triazole moiety, offering different biological activities.
The uniqueness of this compound lies in its specific substituents, which enhance its biological activity and make it a versatile compound for various applications.
Properties
IUPAC Name |
4-indolo[3,2-b]quinoxalin-6-yl-5-nitrobenzene-1,2-dicarbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H10N6O2/c23-11-13-9-19(20(28(29)30)10-14(13)12-24)27-18-8-4-1-5-15(18)21-22(27)26-17-7-3-2-6-16(17)25-21/h1-10H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAAZIKKSKGAXIK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=NC4=CC=CC=C4N=C3N2C5=C(C=C(C(=C5)C#N)C#N)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H10N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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